molecular formula C18H17ClN2O2 B116808 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one CAS No. 137977-97-0

1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

Cat. No. B116808
M. Wt: 328.8 g/mol
InChI Key: FLJCJPKXJWRZJB-UHFFFAOYSA-N
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Description

“1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one” is a chemical compound with the molecular formula C18H17ClN2O2 . It is also known by other names such as “1-(4-Amino-2-methylbenzoyl)-7-chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one” and "1,2,3,4-Tetrahydro-1-(4-amino-2-methylbenzoyl)-7-chloro-5H-1-benzazepin-5-one" .

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one is involved in the synthesis of tolvaptan, a selective nonpeptide arginine vasopressin V_2 receptor antagonist. The compound is synthesized from 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine through acylation and reduction processes. The synthesis involves acylation with 2-methylbenzoyl chloride and reduction with sodium borohydride, achieving an overall yield of about 45% (Yan Chuanwei et al., 2011).

Pharmacological Implications

The compound has been investigated for its role in the synthesis of vasopressin V2 receptor antagonists, which are significant in treating conditions like hyponatremia. Its derivative, 7-chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061), has been identified as a potent and orally active agent, showcasing the importance of this compound in medicinal chemistry (Kondo et al., 1999).

Metabolic Studies

The compound has been subjected to studies concerning its metabolism and the synthesis of its enantiomers. Such research is critical in understanding the pharmacokinetics and pharmacodynamics of drugs derived from this compound. The enantioselective synthesis of its metabolites via lipase-catalyzed transesterification has been reported, highlighting the compound's relevance in developing therapeutics with specific stereochemical requirements (Matsubara et al., 2000).

Chemical Modifications and Derivatives

The compound's chemical structure serves as a scaffold for developing various derivatives with potential pharmacological activities. Studies have been conducted on synthesizing tolvaptan analogues and investigating their diuretic activities, which underscores the versatility of 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one in medicinal chemistry and drug design (Li Deng-ke, 2012).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

1-(4-amino-2-methylbenzoyl)-7-chloro-3,4-dihydro-2H-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-11-9-13(20)5-6-14(11)18(23)21-8-2-3-17(22)15-10-12(19)4-7-16(15)21/h4-7,9-10H,2-3,8,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJCJPKXJWRZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)N2CCCC(=O)C3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599037
Record name 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

CAS RN

137977-97-0
Record name 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQM32LG67U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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